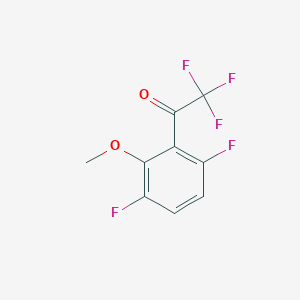![molecular formula C13H12ClN B15203504 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed condensation and cyclization of 1-oxo-1,2,3,4,5,10-hexahydrocyclohepta[b]indole with 2-amino-5-chlorobenzophenone in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted indoles .
Applications De Recherche Scientifique
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole involves its interaction with specific molecular targets. The chlorine atom and the indole ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorocyclohexanone: Another chlorinated compound with a different ring structure.
2-Chloro-10H-phenothiazine: A chlorinated heterocycle with applications in medicinal chemistry.
Uniqueness
2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole is unique due to its partially saturated cyclohepta[b]indole ring system and the presence of a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H12ClN |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-chloro-5,8,9,10-tetrahydrocyclohepta[b]indole |
InChI |
InChI=1S/C13H12ClN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h3,5-8,15H,1-2,4H2 |
Clé InChI |
CGHHYWCSYCDIEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC2=C(C1)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


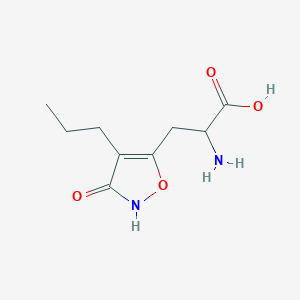
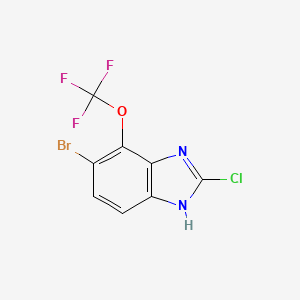

![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

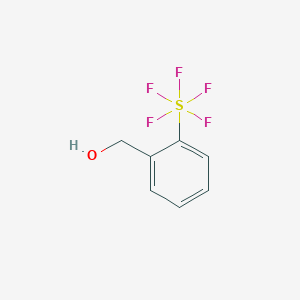



![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
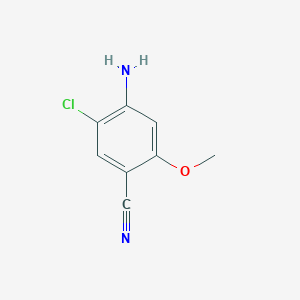
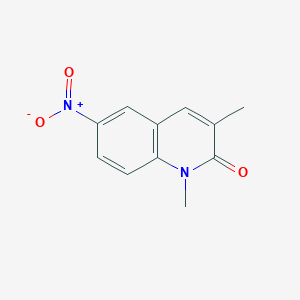
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
